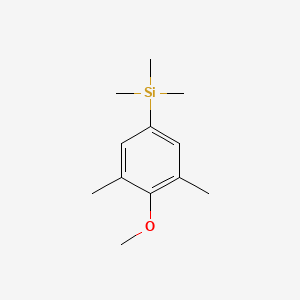

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene

Description

Overview of Organosilicon Chemistry in Academic Research

Organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. wikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orgsbfchem.com Kipping's systematic investigation into organosilicon compounds, initially aimed at creating a silicon-based analogue to carbon's rich chemistry, led to the discovery of silicones and established the fundamental reactivity of many organosilanes. sbfchem.com Today, this area of chemistry is a mature and dynamic field, with research spanning catalysis, polymer science, medicinal chemistry, and advanced materials. researchgate.net The unique properties of the silicon atom—its larger size, lower electronegativity, and ability to utilize d-orbitals compared to carbon—impart distinctive chemical and physical characteristics to organosilicon molecules, driving continuous academic exploration.

Broader Importance of Arylsilanes in Contemporary Chemical Synthesis and Materials Science

Arylsilanes are prized for their unique combination of stability and versatile reactivity. scholaris.ca They are generally stable, colorless, and hydrophobic compounds, similar to many conventional organic molecules. wikipedia.org This stability makes them excellent building blocks in multi-step organic syntheses. A key reaction is ipso-substitution, where the silyl (B83357) group is replaced by another functional group at the same aromatic position, a transformation that is often difficult to achieve with other substrates. scholaris.ca

In chemical synthesis, arylsilanes are crucial partners in various cross-coupling reactions, most notably the Hiyama coupling, which forms carbon-carbon bonds using a palladium catalyst. researchgate.net They also serve as precursors for the synthesis of biaryl compounds and can be used in C-N bond formation reactions. researchgate.net In materials science, the incorporation of arylsilane moieties into polymers leads to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. researchgate.netrsc.org Phenyl-containing silicones, such as phenylsilicone resins and oils, find widespread application in demanding environments like the aerospace and electronics industries. researchgate.net Furthermore, arylsilanes and siloxanes are being extensively studied for use in organic light-emitting diodes (OLEDs) as emitters, host materials, and charge-transporting layers. rsc.org

Positioning of 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene within Substituted Arylsilane Research

This compound is a specific example of a polysubstituted arylsilane. Its structure features a benzene (B151609) ring functionalized with a trimethylsilyl (B98337) group, two methyl groups, and a methoxy (B1213986) group. The combination of these substituents makes it an electron-rich aromatic system. The trimethylsilyl group provides a reactive handle for cross-coupling or ipso-substitution, while the electron-donating methyl and methoxy groups are expected to modulate the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. While this specific compound is not widely documented in mainstream chemical literature, its structure suggests it could be a valuable intermediate for the synthesis of highly substituted, complex aromatic molecules or a monomer for specialized polymers.

Historical Context of Substituted Arylsilane Investigations

The investigation of arylsilanes dates back to the late 19th century. In 1885, A. Polis prepared the first arylsilane, tetraphenylsilane, using a Wurtz-Fittig type reaction between chlorobenzene, tetrachlorosilane, and sodium metal. scholaris.carichsilicone.com The early 20th century saw significant progress under Frederic Kipping, who utilized Grignard reagents to synthesize a variety of alkyl and arylsilanes, including substituted derivatives. richsilicone.com This method, involving the reaction of an aryl magnesium halide with a chlorosilane, became a standard procedure for forming the aryl-silicon bond. organic-chemistry.org The development of direct synthesis in the 1940s by Eugene G. Rochow, primarily for methylchlorosilanes, revolutionized the silicone industry but was less applicable to arylsilanes. Research into substituted arylsilanes accelerated with the advent of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, which offered milder conditions and greater functional group tolerance for their synthesis. organic-chemistry.org More recently, focus has shifted towards direct C-H silylation methods, which offer a more atom-economical approach to creating substituted arylsilanes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20OSi/c1-9-7-11(14(4,5)6)8-10(2)12(9)13-3/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTZGESMAZLOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Trimethylsilyl 3,5 Dimethyl 4 Methoxybenzene Analogs

Transformations Centered on the Trimethylsilyl (B98337) Group

The carbon-silicon (C-Si) bond is a key functional component of arylsilanes, and its unique properties dictate a range of important transformations. The trimethylsilyl group can be readily cleaved or replaced, making it a versatile tool in synthetic chemistry.

Desilylation Reactions in Organic Synthesis

Desilylation, the cleavage of a C-Si bond, is a fundamental reaction of arylsilanes. The trimethylsilyl group can serve as a blocking group or a temporary directing group, which is later removed under specific conditions. nih.govscholaris.ca This process, often a protodesilylation where a proton replaces the silyl (B83357) group, can be achieved using various reagents and conditions.

Recent advancements have focused on developing milder desilylation methods. For instance, a visible-light-triggered approach utilizes thiyl radicals generated from inexpensive disulfides. nih.govresearchgate.net This method proceeds via a radical chain mechanism, offering a fast and simple way to cleave the C(sp²)–Si bond under non-ionic conditions, which is suitable for late-stage functionalization of complex molecules. nih.gov Other modern techniques include metal-free photocatalytic protodesilylation using acridinium (B8443388) salts as catalysts. researchgate.net

The choice of reagent allows for significant control over the reaction. Traditional methods often rely on acid- or base-catalyzed hydrolysis. Low loadings of potassium trimethylsilanolate (KOTMS) have been shown to effectively catalyze the cleavage of various organosilanes under additive-free conditions. organic-chemistry.org

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Protodesilylation | Acids (e.g., HCl, H₂SO₄), Fluoride (B91410) sources (e.g., TBAF) | Classic and widely used method for removing silyl protecting groups. | rsc.orgrsc.org |

| Radical-Mediated Desilylation | Disulfides, Visible Light | Mild, fast, and suitable for a broad range of arylsilanes. Proceeds via a radical chain mechanism. | nih.govresearchgate.net |

| Photocatalytic Desilylation | Acridinium salt catalyst, Blue-light irradiation | Metal- and base-free protodesilylation under mild conditions. | researchgate.net |

| Base-Catalyzed Desilylation | KOTMS (catalytic) | Efficient, additive-free cleavage of C-Si bonds. | organic-chemistry.org |

Ipso Substitution Mechanisms in Substituted Arylsilanes

One of the most significant aspects of arylsilane reactivity is their propensity to undergo ipso substitution. wikipedia.org In this reaction, an incoming electrophile replaces the trimethylsilyl group at the same carbon atom to which it was attached. almerja.comchempedia.info This mode of reaction often overrides the conventional directing effects of other substituents on the aromatic ring. almerja.com

The mechanism of electrophilic ipso substitution is analogous to a standard electrophilic aromatic substitution, but with a distinct regiochemical outcome. The key to this selectivity lies in the stabilization of the cationic intermediate, known as an arenium ion or Wheland intermediate. almerja.comwikipedia.org When the electrophile attacks the silicon-bearing carbon, a positive charge develops at the beta position relative to the silicon atom. This β-carbocation is significantly stabilized by hyperconjugation with the electron-rich C-Si σ-bond. This "beta-silicon effect" lowers the activation energy for the ipso attack, making it the kinetically favored pathway. almerja.comchempedia.infogovtpgcdatia.ac.in The final step involves the cleavage of the now-weakened C-Si bond by a nucleophile, regenerating the aromatic system. almerja.com

A classic example is the bromination of an arylsilane. Instead of substituting at the ortho or para positions as might be expected based on other activating groups, the bromine atom selectively replaces the silyl group. almerja.com

| Step | Description | Key Intermediate/Feature |

|---|---|---|

| 1. Electrophilic Attack | The electrophile (E⁺) attacks the carbon atom bonded to the trimethylsilyl group (ipso position). | Formation of a resonance-stabilized arenium ion. |

| 2. Cation Stabilization | The positive charge is located on the carbon atom beta (β) to the silicon atom. The C-Si bond stabilizes this cation via hyperconjugation (β-silicon effect). | Stabilized β-silyl carbocation. This is the rate-determining step. |

| 3. Silyl Group Departure | A nucleophile assists in the cleavage of the C-Si bond, eliminating the trimethylsilyl group (e.g., as Me₃Si-Nu). | Re-aromatization of the ring to form the final substituted product. |

Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring in silylarenes is dominated by the interplay between the powerful directing effect of the silyl group and the electronic influence of other substituents.

Electrophilic Aromatic Substitution on Substituted Silylbenzenes

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of aromatic compounds. wikipedia.org The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. Activating groups, which are electron-donating (e.g., -OCH₃, -CH₃), increase the rate of reaction and direct incoming electrophiles to the ortho and para positions. libretexts.org Deactivating groups, which are electron-withdrawing, slow the reaction and typically direct to the meta position. libretexts.org

In 1-(trimethylsilyl)-3,5-dimethyl-4-methoxybenzene, the methoxy (B1213986) and dimethyl groups are strong and moderate activating groups, respectively, and would be expected to direct substitution to the ortho positions (C2 and C6). However, the presence of the trimethylsilyl group at C1 fundamentally alters this expectation. As discussed previously, the stabilization of the β-silyl carbocation makes ipso substitution the dominant reaction pathway. almerja.comchempedia.info Therefore, electrophilic attack will preferentially occur at C1, leading to the replacement of the -SiMe₃ group rather than a hydrogen atom at another position. This makes the trimethylsilyl group a powerful regiochemical control element, directing substitution to a specific site regardless of the directing effects of other activating groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is significantly less common than electrophilic substitution because the electron-rich nature of the aromatic π-system repels incoming nucleophiles. ic.ac.uk For SNAr to proceed via the common addition-elimination mechanism, two main conditions must be met: (1) the presence of a good leaving group (like a halide), and (2) the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The compound this compound is electronically unsuited for this type of reaction. Its substituents (-OCH₃, -CH₃) are all electron-donating, which enriches the ring with electron density and would destabilize the negatively charged intermediate required for the SNAr mechanism. youtube.com

An alternative pathway, the elimination-addition (benzyne) mechanism, requires a leaving group and very strong basic conditions to deprotonate a carbon adjacent to the leaving group, but this is not applicable to the parent compound. youtube.com Consequently, this compound and its analogs are considered highly unreactive towards nucleophilic aromatic substitution pathways.

Radical Reactions and the Stability of Corresponding Radical Cations

Aryl radical cations are intermediates in various oxidative processes. The stability of the radical cation derived from this compound would be significantly enhanced by its substitution pattern. The electron-donating methoxy and dimethyl groups can effectively delocalize both the positive charge and the unpaired electron through resonance and inductive effects, thereby stabilizing the species. While many organic radical cations are highly reactive and unstable in air, extensive delocalization can lead to isolable species. nih.gov

The presence of the C-Si bond also influences radical reactivity. As seen in radical-mediated desilylation, this bond can be a site of reaction. nih.gov For example, the reaction of an arylsilane with tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) in the presence of a radical initiator can lead to reductive desilylation. mdpi.com Furthermore, unusual radical ipso-substitution reactions have been observed on related methoxy-substituted aromatics, suggesting that under radical conditions, functional groups other than the silyl group could also be targeted. rsc.org The benzylic C-H bonds of the two methyl groups also represent potential sites for radical abstraction, opening pathways for further functionalization under appropriate radical conditions.

Cross-Coupling and Homocoupling Reactions

The silicon-carbon bond in arylsilanes, including analogs of this compound, provides a versatile platform for the construction of new chemical bonds. Through various transition metal-catalyzed reactions, the silyl group can be replaced, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

Hiyama-Type Cross-Couplings for Carbon-Carbon Bond Formation

The Hiyama coupling is a palladium-catalyzed reaction that forges carbon-carbon bonds by reacting organosilanes with organic halides or pseudohalides like triflates. organic-chemistry.orgwikipedia.org This method is particularly effective for creating Csp2-Csp2 bonds, which is a common strategy for synthesizing biaryl compounds. core.ac.uk A critical step in the Hiyama coupling is the activation of the organosilane, typically with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a pentacoordinate silicon intermediate that is sufficiently reactive for the key transmetalation step. organic-chemistry.orgwikipedia.org The catalytic cycle is generally understood to proceed through three main stages: oxidative addition of the organic halide to the palladium(0) center, transmetalation with the activated arylsilane, and finally, reductive elimination of the biaryl product, which regenerates the active catalyst. core.ac.uk

The versatility of the Hiyama coupling is demonstrated by its broad substrate scope, which includes the coupling of aryl, alkenyl, and alkyl halides with various organosilanes. organic-chemistry.org An important extension of this methodology involves the use of aryl arenesulfonates as electrophiles, which are stable, easily prepared, and more cost-effective than the corresponding triflates. organic-chemistry.org These reactions exhibit good tolerance for a range of functional groups and proceed under mild conditions. organic-chemistry.org While organotrialkoxysilanes are frequently used, organosilanols have gained traction as practical alternatives that can often be used in fluoride-free conditions. nih.govnih.gov Activation in these cases is achieved with a simple base to generate the more nucleophilic silanolate in situ. nih.govnih.gov Studies have confirmed that the electronic properties of the coupling partners have a manageable impact, with both electron-rich and electron-deficient substrates participating effectively, though steric hindrance from ortho-substituents can diminish reaction yields. organic-chemistry.org

Table 1: Examples of Hiyama-Type Cross-Coupling Reactions

| Electrophile | Organosilane | Catalyst System | Activator | Product Type | Yield Range | Ref |

|---|---|---|---|---|---|---|

| Aryl Arenesulfonate | Arylsilane | Pd(OAc)₂ / XPhos | TBAF | Biaryl | Good to Excellent | organic-chemistry.org |

| Aryl Halide | Aryltriethoxysilane | Palladium Catalyst | NaOH (aq) | Biaryl | High | organic-chemistry.org |

| Aryl Halide | Aryl(dimethyl)silanol | Palladium Catalyst | TBAF or Base | Biaryl | Very Good | |

| Aryl Chloride | Aryltrifluorosilane | Palladium Catalyst | TBAF | Biaryl | Good to Excellent | organic-chemistry.org |

Carbon-Nitrogen Bond Formation Reactions Involving Arylsilanes

The synthesis of molecules containing carbon-nitrogen (C-N) bonds is essential for creating many biologically active compounds. While direct C-N cross-coupling using arylsilanes as the nucleophilic partner is not the standard approach, the broader field of palladium-catalyzed amination of aryl electrophiles provides the necessary context. The Buchwald-Hartwig amination, which couples amines with aryl halides or pseudohalides like tosylates, is the benchmark for these transformations. nih.govberkeley.edu

Significant research efforts have been directed toward developing catalyst systems that operate under milder conditions. The strategic selection of ligands is paramount, and the use of a hindered Josiphos ligand with a palladium(0) precursor, for example, facilitates the amination of aryl and heteroaryl tosylates at room temperature with minimal catalyst loading. nih.govberkeley.edu

A key challenge has been the direct synthesis of primary anilines using ammonia (B1221849). Due to the practical difficulties of working with gaseous ammonia, chemists have developed several effective surrogates. nih.govnih.gov Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) serves as a convenient ammonia equivalent in a palladium-catalyzed process for converting aryl halides to anilines. nih.gov Alternatively, ammonium (B1175870) salts like ammonium sulfate (B86663) can be used, which often leads to higher selectivity for the desired primary amine product over the diarylamine byproduct. semanticscholar.org The direct use of aqueous ammonia has also been made possible through the design of specialized ligands, such as KPhos, which effectively prevent the competing formation of aryl alcohols via hydroxylation. nih.govescholarship.org

Table 2: Catalyst Systems for C-N Bond Formation with Aryl Electrophiles

| Aryl Electrophile | Amine Source | Catalyst System | Base | Key Features | Ref |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Tosylate | Primary Alkyl/Arylamines | L₂Pd(0) / CyPF-t-Bu | - | Room temperature, low catalyst loading | nih.govberkeley.edu |

| Aryl Halide | LiN(SiMe₃)₂ | Pd(dba)₂ / P(t-Bu)₃ | - | Ammonia equivalent, regiospecific | nih.gov |

| Aryl Chloride/Bromide | (NH₄)₂SO₄ | Palladium Catalyst | - | High selectivity for primary aniline | semanticscholar.org |

| Aryl Chloride/Bromide | Aqueous NH₃ | Palladium / KPhos | Hydroxide | High selectivity, suppresses hydroxylation | nih.govescholarship.org |

Synthesis of Biaryls and Teraryls from Arylsilanes

Arylsilanes are highly effective precursors for synthesizing biaryls and extended conjugated systems like teraryls and oligoarenes via transition metal-catalyzed reactions. bohrium.comresearchgate.net Their low toxicity, high stability, and ease of handling make them attractive alternatives to other organometallic reagents. organic-chemistry.orgbohrium.com The Hiyama cross-coupling reaction is a cornerstone of this chemistry, providing a reliable route to biaryls from arylsilanes and aryl halides. organic-chemistry.orgresearchgate.net The reaction's outcome can be finely controlled by judicious selection of the catalyst, ligands, and activation method to ensure high yields and compatibility with various functional groups. mdpi.comnih.gov

These methods can be adapted to produce both symmetrical and unsymmetrical biaryls. Symmetrical biaryls are accessible through the homocoupling of arylsilanes, whereas unsymmetrical versions are formed by cross-coupling an arylsilane with a different aryl halide or pseudohalide. acs.orgresearchgate.net The synthesis of teraryls and longer oligoarenes is accomplished using an iterative approach. bohrium.com This strategy employs a bifunctional starting material containing both a silyl moiety and a leaving group. A coupling reaction at the leaving group position leaves the silyl group intact for a subsequent coupling reaction, allowing for the stepwise construction of the oligoarene chain. bohrium.com The scope of compatible electrophiles is broad, including aryl chlorides, bromides, iodides, and sulfonates, and the development of fluoride-free protocols has further increased the practicality of these methods. nih.govorganic-chemistry.orgmdpi.comnih.gov

Table 3: Strategies for Biaryl and Teraryl Synthesis from Arylsilanes

| Reaction Type | Substrates | Catalyst | Key Feature | Product | Ref |

|---|---|---|---|---|---|

| Hiyama Cross-Coupling | Arylsilane + Aryl Halide/Sulfonate | Palladium | C-C bond formation | Unsymmetrical Biaryl | organic-chemistry.orgorganic-chemistry.orgmdpi.com |

| Homocoupling | Arylsilane | Transition Metal | Symmetrical C-C bond formation | Symmetrical Biaryl | acs.org |

| Iterative Cross-Coupling | Silylated Aryl Bromide + Arylsilane | Palladium | Sequential C-C bond formation | Oligoarene/Teraryl | bohrium.com |

| Fluoride-Free Coupling | Arylsilanol + Aryl Halide | Palladium | Mild activation | Unsymmetrical Biaryl | nih.govnih.gov |

Oxidative Aminocarbonylation of Arylsilanes

A novel and powerful application of arylsilanes is their use in palladium-catalyzed oxidative aminocarbonylation to form amides. acs.org This reaction brings together three components—an arylsilane, an amine, and carbon monoxide—in a single step. acs.org A pivotal innovation in this area is the use of copper(II) fluoride (CuF₂), which serves a dual role as both a silane (B1218182) activator and a mild oxidant. acs.org This system enables the reaction to proceed efficiently under remarkably mild conditions, requiring only an atmospheric pressure of carbon monoxide. acs.org The process is highly versatile, tolerating a wide array of functional groups on both the arylsilane and amine substrates, including sensitive halides. acs.org This method offers a distinct advantage over many traditional amide syntheses by avoiding harsh conditions and the need for pre-activated starting materials, while utilizing carbon monoxide as an economical C1 building block. acs.org The reaction scope is broad, accommodating both aliphatic and aromatic amines, and it represents a significant expansion of palladium-catalyzed oxidative transformations of organosilanes. acs.org

Table 4: Palladium-Catalyzed Oxidative Aminocarbonylation of Arylsilanes

| Arylsilane | Amine | CO Source | Catalyst System | Promoter/Oxidant | Key Features | Ref |

|---|---|---|---|---|---|---|

| Various Arylsilanes | Aliphatic & Aromatic Amines | Carbon Monoxide (1 atm) | Palladium Catalyst | Copper(II) Fluoride | Mild conditions, broad substrate scope, high efficiency | acs.org |

Desilylative C(sp2)-C(sp2) Cross-Coupling Reactions with Aryldiazonium Salts

Arylsilanes can participate in desilylative C(sp2)-C(sp2) cross-coupling reactions with aryldiazonium salts to generate biaryl structures. nih.govrsc.org This transformation proceeds under visible light-mediated photoredox catalysis, offering a modern alternative to conventional cross-coupling protocols. nih.govrsc.org In this process, the aryldiazonium salt functions as a precursor to a highly reactive aryl radical. rsc.org

A successful catalytic protocol for this reaction utilizes a ternary system composed of a gold(I) complex (such as Ph₃PAuCl), a ruthenium-based photocatalyst (like [Ru(bpy)₃(PF₆)₂]), and a copper salt (for example, Cu(MeCN)₄BF₄). rsc.org The presence of the copper salt was identified as essential for achieving the desired transformation. rsc.org The proposed reaction mechanism begins with the photocatalytic reduction of the diazonium salt to generate an aryl radical. This radical then oxidizes the Au(I) catalyst to an active Au(III) intermediate. The catalytic cycle is completed by a series of transmetalation steps, likely involving Si/Cu and subsequent Cu/Au(III) transfers, which culminates in the reductive elimination of the biaryl product. rsc.org This approach capitalizes on the unique reactivity of aryldiazonium salts under mild photoredox conditions, broadening the synthetic routes to biaryls from arylsilane starting materials. nih.govrsc.orgacs.orgnih.gov

Table 5: Catalytic System for Desilylative Cross-Coupling of Arylsilanes with Aryldiazonium Salts

| Arylsilane | Aryl Diazonium Salt | Catalyst System | Light Source | Key Additive | Proposed Mechanism | Ref |

|---|---|---|---|---|---|---|

| Aryl-TMS | ArN₂BF₄ | Ph₃PAuCl / [Ru(bpy)₃(PF₆)₂] | Visible Light | Cu(MeCN)₄BF₄ | Au(I)/Au(III) photocatalytic cycle with Si/Cu/Au transmetalation | rsc.org |

Cross-Coupling with Alkyl (Pseudo)halides

While the Hiyama coupling has traditionally been applied to the formation of bonds with sp2-hybridized carbon centers, recent advances have extended its utility to coupling with sp3-hybridized alkyl halides. rsc.org This development significantly broadens the synthetic potential of arylsilanes. wikipedia.orgrsc.org

Nickel catalysts have proven effective in mediating the coupling of arylsilanes with secondary alkyl halides, enabling the formation of Csp2-Csp3 bonds and providing access to a variety of alkylated arenes. wikipedia.org Furthermore, nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides offers a direct route to these products without the need to pre-form sensitive organometallic reagents, and it is compatible with a wide range of functional groups. acs.org

Copper catalysis has also been successfully applied to the Hiyama coupling of arylsilanes with unactivated secondary alkyl halides. rsc.org A notable innovation in this area is the use of a multiligand catalytic system. The combination of phenanthroline and an N-heterocyclic carbene (NHC) ligand with a copper catalyst was found to dramatically increase reaction efficiency. Mechanistic investigations suggest that the two ligands perform distinct functions: the NHC-copper species facilitates the C(sp2)–Si bond activation and transmetalation, while the phenanthroline-copper species is responsible for the final C(sp2)–C(sp3) bond-forming step. rsc.org

Table 6: Metal-Catalyzed Cross-Coupling of Arylsilanes with Alkyl Halides

| Metal Catalyst | Ligand(s) | Alkyl Electrophile | Key Features | Ref |

|---|---|---|---|---|

| Nickel | - | Secondary Alkyl Halides | Expands scope to Csp2-Csp3 bond formation | wikipedia.org |

| Nickel | Dual-ligand system | Alkyl Halides | Direct reductive coupling with aryl halides, high functional group tolerance | acs.org |

| Copper | Phenanthroline + NHC | Unactivated Secondary Alkyl Halides | Multiligand system enhances efficiency; distinct ligand roles | rsc.org |

Influence of Substituent Pattern on Reactivity and Stereochemistry

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on benzene (B151609) derivatives are profoundly influenced by the electronic and steric properties of the substituents attached to the ring. In analogs of this compound, the interplay between the electron-donating methoxy and methyl groups, alongside the sterically demanding methyl and trimethylsilyl groups, dictates the reaction pathways and outcomes. Understanding these interactions is crucial for predicting and controlling the synthesis of specifically substituted aromatic compounds.

Electronic Effects of Methoxy and Methyl Groups on Aromatic Reactivity

The rate and position of electrophilic attack on the this compound ring system are governed by the cumulative electronic effects of its substituents. Both methoxy and methyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by increasing the electron density of the ring. lumenlearning.com

The methoxy group (–OCH₃) is a powerful activating group. libretexts.org This is due to the potent electron-donating resonance effect (+R or +M) from the lone pairs on the oxygen atom, which delocalize into the aromatic π-system. libretexts.orgopenstax.org This delocalization significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (–I), the resonance effect is dominant in influencing reactivity. libretexts.orglibretexts.org

The methyl group (–CH₃) is a less potent, but still significant, activating group. lumenlearning.com It donates electron density primarily through an inductive effect (+I), as the sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbon of the aromatic ring. libretexts.org Additionally, electron donation occurs through hyperconjugation, which involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the ring. openstax.org

In this compound, these effects are synergistic. The strong +R effect of the methoxy group at the C4 position, combined with the +I and hyperconjugative effects of the two methyl groups at C3 and C5, makes the aromatic ring exceptionally electron-rich and highly activated towards electrophilic attack. The directing influences of these groups are also crucial. Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org For the C4-methoxy group, the para position is occupied by the trimethylsilyl group, and the two ortho positions (C3 and C5) are occupied by the methyl groups. The methyl groups, in turn, direct to their own ortho and para positions. This concerted electronic push makes the ring a potent nucleophile, with the electron density being particularly high at the positions ortho and para to the methoxy group.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| Methoxy (–OCH₃) | Withdrawing (–I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

| Methyl (–CH₃) | Donating (+I) | Donating (Hyperconjugation) | Weakly Activating | Ortho, Para |

Steric Hindrance and Buttressing Effects of Methyl and Trimethylsilyl Groups on Reaction Pathways

While electronic effects activate the aromatic ring for substitution, steric factors play a decisive role in determining the accessibility of reaction sites and influencing the final product distribution.

The trimethylsilyl (TMS) group, –Si(CH₃)₃, is characterized by its large molecular volume and chemical inertness. wikipedia.org Its significant bulk creates substantial steric hindrance, which can physically block an incoming electrophile from attacking the adjacent ortho positions (C2 and C6 in this case). acs.org Due to this property, the TMS group is often strategically employed in organic synthesis as a removable blocking group. Furthermore, the C–Si bond is susceptible to cleavage, making the silyl-substituted position a site for regioselective ipso-substitution, where the TMS group itself is replaced by an electrophile. thieme-connect.de

The methyl groups at C3 and C5 also contribute to the steric crowding of the molecule. Although smaller than the TMS group, their presence adjacent to the remaining unsubstituted positions (C2 and C6) further impedes electrophilic attack at these sites. This phenomenon is amplified by a "buttressing effect," where adjacent substituents press against each other, increasing their effective steric profile and restricting access to nearby positions. The methyl groups at C3 and C5 effectively "shield" the C2 and C6 positions, working in concert with the large TMS group at C1.

The combination of these steric constraints has a profound impact on the reaction pathways of this compound analogs. The positions on the ring that remain unsubstituted (C2 and C6) are severely sterically hindered by the adjacent bulky TMS group on one side and a methyl group on the other. Consequently, an electrophilic attack at these positions is highly unfavorable.

This steric inhibition, coupled with the strong electronic activation at the C1 position (para to the powerful –OCH₃ activating group), strongly favors ipso-substitution. The electrophile preferentially attacks the carbon atom bearing the trimethylsilyl group, leading to the cleavage of the C–Si bond and the formation of a new C–E bond (where E is the electrophile). This pathway provides a highly regiocontrolled method for introducing a functional group at a specific position that would otherwise be difficult to substitute selectively. thieme-connect.de

| Group/Atom | van der Waals Radius (Å) (Approx.) | Relative Steric Bulk | Influence on Reaction Pathway |

|---|---|---|---|

| Hydrogen (–H) | 1.20 | Very Low | Minimal steric hindrance |

| Methyl (–CH₃) | 2.00 | Moderate | Provides steric hindrance and buttressing effects |

| Trimethylsilyl (–Si(CH₃)₃) | ~3.5 (estimated) | Very High | Blocks adjacent positions; directs ipso-substitution |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene in solution.

Multi-dimensional NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR, provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is characterized by distinct singlets, confirming the molecule's symmetry. The trimethylsilyl (B98337) (TMS) protons appear as a sharp singlet in the upfield region, typically around 0.25 ppm. The two equivalent aromatic protons are observed as a singlet, as are the protons of the two equivalent methyl groups and the methoxy (B1213986) group.

¹³C NMR: The ¹³C NMR spectrum further supports the proposed structure. The carbon of the TMS group appears at a characteristic upfield chemical shift. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating methoxy group and the trimethylsilyl substituent. The carbons of the ring-attached methyl groups and the methoxy group are also readily identified. umich.edu

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct evidence for the silicon environment. For arylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the aromatic substituents. rsc.org A single resonance is expected, confirming the presence of one unique silicon atom. For quantitative analysis, a relaxation agent such as Cr(acac)₃ may be used to ensure accurate signal integration. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Si(CH₃)₃ | ~0.25 (s, 9H) | ~-1.0 |

| Ar-CH₃ | ~2.20 (s, 6H) | ~20.0 |

| OCH₃ | ~3.70 (s, 3H) | ~60.0 |

| Ar-H | ~6.80 (s, 2H) | ~130.0 |

| Ar-C (ipso-Si) | - | ~135.0 |

| Ar-C (ipso-CH₃) | - | ~138.0 |

s = singlet

Variable-temperature (VT) NMR studies can offer insights into the dynamic processes of the molecule, such as the rotational barrier around the aryl-Si bond. At ambient temperature, free rotation around this bond is typically observed, resulting in sharp, time-averaged signals. If the rotation were to become restricted at lower temperatures, decoalescence of the signals for the ortho- and meta-positions of the aromatic ring relative to the silyl (B83357) group could potentially be observed, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and confirm the molecular structure by probing their characteristic vibrational modes. These methods are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to aid in the assignment of complex vibrational bands. nih.gov

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1500-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring stretching modes.

Si-C Stretching and Bending: The presence of the trimethylsilyl group is confirmed by characteristic Si-C stretching and CH₃ rocking modes, often found in the 600-900 cm⁻¹ and 1250 cm⁻¹ regions.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong C-O stretching band, typically around 1200-1250 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Si-CH₃ Symmetric Bend | ~1250 |

| Aryl-O Stretch | 1200 - 1250 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to study its fragmentation patterns under electron ionization (EI). The fragmentation of trimethylsilyl-containing aromatic compounds is well-documented. nih.govresearchgate.net

The primary fragmentation pathway typically involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a highly stable siliconium ion [M-15]⁺. This fragment is often the base peak in the spectrum. Another characteristic fragment is the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. Further fragmentation of the aromatic ring can also occur. The study of fragmentation pathways can be enhanced by techniques like collision-induced dissociation (CID) tandem mass spectrometry (GC/MS/MS). nih.gov

Table 3: Expected Key Mass Spectrometry Fragments

| m/z | Identity | Description |

|---|---|---|

| 222 | [M]⁺ | Molecular Ion |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group (Base Peak) |

| 192 | [M - 2CH₃]⁺ | Loss of a second methyl radical |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

While no public crystal structure for this compound appears to be available, X-ray crystallography would provide the most definitive structural information in the solid state. mdpi.com A single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.netdntb.gov.ua Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, elucidating any significant intermolecular interactions such as C-H···π or π-π stacking, which influence the material's bulk properties. acs.org

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful predictive and complementary tool for interpreting experimental data. mdpi.com Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound. semanticscholar.org Following optimization, theoretical calculations can predict various spectroscopic properties.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental values to confirm assignments. nih.govresearchgate.net

Vibrational Spectra: Theoretical IR and Raman spectra can be computed, aiding in the precise assignment of experimental vibrational bands.

Electronic Properties: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible absorption spectra. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's electronic structure and reactivity. researchgate.net

Mass Spectrometry: Quantum chemistry approaches can be used to model and predict mass spectrometric fragmentation pathways and the resulting spectra from first principles. escholarship.org

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

While direct examples of the use of 1-(trimethylsilyl)-3,5-dimethyl-4-methoxybenzene in the total synthesis of complex natural products are not extensively documented, the structural motif present in this compound is found in various synthetic intermediates. For instance, the related compound 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol serves as a building block in multi-step synthetic sequences. researchgate.net The trimethylsilyl (B98337) group can act as a protecting group for the phenol (B47542) or as a handle for further functionalization, while the methoxy (B1213986) and methyl groups influence the reactivity and solubility of the molecule. The strategic placement of these groups allows for selective transformations at other positions of the aromatic ring, making such compounds valuable in the construction of larger, more complex molecular architectures.

Precursors for Advanced Polymeric Materials and Optoelectronic Devices

The development of advanced materials with tailored electronic and physical properties is a cornerstone of modern materials science. Organosilicon compounds, in particular, have found widespread use in the creation of novel polymers and optoelectronic materials.

While the direct application of this compound as a monomer for conducting polymers or in the fabrication of OLEDs is not prominently reported, the broader class of silylated aromatic compounds is of significant interest in this field. The trimethylsilyl group can enhance solubility and processability of conjugated polymers, which are often intractable. Furthermore, silyl (B83357) groups can be converted to other functional groups, providing a route to modify the electronic properties of the resulting materials. The core benzene (B151609) structure is a fundamental unit in many conducting polymers, and the methoxy and methyl substituents can be used to tune the band gap and other photophysical properties of the materials.

Phenylsilicone resins are valued for their excellent thermal stability, and their synthesis often involves the hydrolysis and condensation of phenyl-substituted silicon monomers. researchgate.net Although specific use of this compound in this context is not detailed in available literature, its structure suggests potential as a precursor. The trimethylsilyl group could be cleaved to generate a reactive silanol, which could then participate in polymerization. The presence of the phenyl group, substituted with methyl and methoxy groups, would be incorporated into the polymer backbone, influencing the final properties of the resin, such as its refractive index, thermal stability, and solubility. A general approach to vinyl-end-capped phenyl silicone resins has been developed using trifluoromethanesulfonic acid as a catalyst, demonstrating a facial one-pot method for their preparation. researchgate.net

Contributions to Benzyne (B1209423) Chemistry and the Generation of Aryne Precursors

One of the most significant applications of this compound and related compounds is in the field of benzyne chemistry. Arynes are highly reactive intermediates that are invaluable in the synthesis of complex aromatic compounds. cbijournal.comunibas.it

The generation of benzynes from ortho-silylaryl triflates, a class of compounds to which a derivative of this compound would belong, is a well-established and mild method. cbijournal.comnih.govgreyhoundchrom.com This method, often referred to as the Kobayashi method, involves the fluoride-induced elimination of a trimethylsilyl group and a triflate leaving group from adjacent positions on an aromatic ring. cbijournal.com This approach offers a significant advantage over harsher methods that require strong bases or high temperatures. cbijournal.comgreyhoundchrom.com

The general scheme for this reaction is as follows:

| Precursor | Reagent | Intermediate |

| ortho-(trimethylsilyl)aryl triflate | Fluoride (B91410) source (e.g., CsF, TBAF) | Benzyne |

The resulting benzyne is a powerful dienophile and can undergo a variety of cycloaddition reactions, including [4+2] and [2+2] cycloadditions, as well as nucleophilic addition reactions. nih.govresearchgate.net This reactivity allows for the rapid construction of complex, polycyclic aromatic and heterocyclic systems. The substituents on the benzyne precursor, such as the methyl and methoxy groups in this compound, would influence the regioselectivity of these reactions, providing a handle for directing the formation of specific isomers. The development of silylaryl triflates as aryne precursors has significantly expanded the scope of aryne chemistry, enabling its use in the total synthesis of natural products and the preparation of functional materials. nih.gov

Application in Catalysis and the Design of Novel Ligands

The direct application of this compound in catalysis or as a ligand for metal complexes is not well-documented. However, the structural motifs present in the molecule are relevant to the design of catalysts and ligands. For instance, N-heterocyclic carbenes (NHCs), a major class of ligands in modern catalysis, can be functionalized with various aromatic groups. The electronic and steric properties of these aromatic substituents play a crucial role in tuning the catalytic activity of the corresponding metal complexes. unibas.it While not a direct application, the synthesis of ligands bearing the 3,5-dimethyl-4-methoxyphenyl moiety derived from this precursor could be envisaged.

Development of Innovative Reducing Agents and Reagents in Organic Transformations

Currently, there is no evidence to suggest that this compound is used as a reducing agent. Its chemical structure does not lend itself to typical reduction pathways. However, its role as a precursor to other reactive intermediates, such as arynes, makes it an innovative reagent in its own right for complex organic transformations. The ability to generate a highly reactive species under mild conditions is a significant contribution to the synthetic chemist's toolbox.

Utilization as Mechanistic Probes in Fundamental Chemical Systems

The strategically substituted aromatic compound, this compound, serves as a sophisticated tool for elucidating the mechanisms of fundamental chemical reactions, particularly in the realm of electrophilic aromatic substitution. Its unique arrangement of substituents—a powerful activating and ortho-, para-directing methoxy group, sterically hindering methyl groups, and an ipso-directing trimethylsilyl group—creates a scenario of competing reaction pathways. By analyzing the product distribution resulting from electrophilic attack on this molecule, researchers can gain deep insights into the subtle interplay of electronic and steric effects that govern reaction outcomes.

The core principle behind using this compound as a mechanistic probe lies in the competition between substitution at the silyl-bearing carbon (ipso-substitution) and substitution at the positions ortho to the highly activating methoxy group. The methoxy group strongly activates the aromatic ring towards electrophiles, directing them to the ortho and para positions. However, in this specific molecule, the positions ortho to the methoxy group are occupied by methyl groups, which introduces significant steric hindrance. This hindrance can disfavor electrophilic attack at these positions.

Simultaneously, the trimethylsilyl group is known to be an excellent ipso-directing group. Electrophilic attack at the carbon atom bearing the trimethylsilyl group leads to the formation of a stabilized carbocationic intermediate, which can then readily lose the trimethylsilyl group to afford the ipso-substituted product. This propensity for ipso-substitution provides a competing pathway to the sterically hindered ortho-substitution.

Detailed research findings from electrophilic substitution reactions, such as nitration, on substrates with similar substitution patterns reveal the intricacies of these competing pathways. For instance, studies on the nitration of analogous 4-substituted-2,6-dialkylphenols and their methyl ethers have shown that the outcome is highly dependent on the nature of the electrophile and the reaction conditions.

In the case of nitration of 4-substituted anisoles, it has been observed that ipso-attack at the 4-position can lead to the formation of 4-nitrocyclohexa-2,5-dienone intermediates. The stability and subsequent reaction pathways of these intermediates provide a wealth of mechanistic information. For this compound, electrophilic attack by the nitronium ion (NO₂⁺) is expected to occur predominantly at the ipso-position due to the steric shielding of the ortho-positions by the methyl groups. The resulting Wheland intermediate would be stabilized by the adjacent methoxy group and the β-silicon effect. Subsequent cleavage of the carbon-silicon bond would then yield the ipso-nitrated product.

The ratio of ipso-substitution to any potential ortho-substitution (if it occurs despite the steric hindrance) can provide a quantitative measure of the relative importance of electronic directing effects versus steric effects for a given electrophile. Furthermore, the study of protodesilylation reactions, where a proton acts as the electrophile, can offer insights into the intrinsic reactivity of the silylated aromatic ring and the stability of the corresponding carbocationic intermediates.

The following table summarizes the expected outcomes and the mechanistic insights that can be gained from subjecting this compound to various electrophilic substitution reactions.

| Electrophilic Reagent | Expected Major Product | Mechanistic Insights Gained |

| HNO₃/H₂SO₄ (Nitration) | 4-nitro-2,6-dimethylanisole | Probing the competition between ipso-attack and ortho-attack under strong electrophilic conditions. Elucidating the role of the trimethylsilyl group in directing nitration. |

| Br₂/FeBr₃ (Bromination) | 4-bromo-2,6-dimethylanisole | Investigating the influence of a less reactive electrophile on the ipso- versus ortho-substitution pathways. |

| H⁺ (Protodesilylation) | 2,6-dimethylanisole | Determining the rate of C-Si bond cleavage and the stability of the ipso-arenium ion. |

| Acyl chloride/AlCl₃ (Friedel-Crafts Acylation) | 4-acyl-2,6-dimethylanisole | Assessing the steric demands of the electrophile and its effect on the regioselectivity of the substitution. |

By systematically studying these reactions and quantifying the product distributions, this compound proves to be an invaluable probe for dissecting the complex interplay of factors that control the outcomes of electrophilic aromatic substitution reactions. These studies contribute to a more refined understanding of reaction mechanisms, which is crucial for the rational design of synthetic strategies in organic chemistry.

Q & A

Q. What are the most reliable synthetic routes for 1-(trimethylsilyl)-3,5-dimethyl-4-methoxybenzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves silylation of a pre-functionalized aromatic precursor. For example, introducing the trimethylsilyl (TMS) group via nucleophilic substitution or coupling reactions under anhydrous conditions. Key steps include:

- Silylation : Use of TMS chloride or similar reagents in the presence of a base (e.g., triethylamine) to minimize hydrolysis .

- Methoxy Group Introduction : Electrophilic aromatic substitution (e.g., using methylating agents like methyl iodide) or protection/deprotection strategies for regioselectivity .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity. Yields vary (50–80%) depending on steric hindrance from methyl and TMS groups .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions. Deshielding effects from the TMS group (~0.1–0.3 ppm upfield shifts) and methoxy/methyl groups are diagnostic .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves steric interactions between bulky TMS and methyl groups. Crystallization in non-polar solvents (hexane/ethyl acetate) is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating loss of TMS (–Si(CH)) or methoxy groups .

Q. How do the electron-donating methyl and methoxy groups influence the compound’s reactivity in further functionalization?

The methoxy group activates the aromatic ring toward electrophilic substitution at the para position, while methyl groups induce steric hindrance. The TMS group acts as a directing/blocking group:

- Steric Effects : Ortho-substitution is hindered by TMS and methyl groups, favoring meta/para functionalization in subsequent reactions .

- Electronic Effects : Methoxy enhances nucleophilic aromatic substitution (e.g., nitration, halogenation), but TMS reduces reactivity due to its electron-withdrawing nature .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in multi-step reactions involving bulky substituents?

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to install aryl groups without disturbing the TMS moiety .

- Temperature Control : Low-temperature silylation (–20°C) minimizes side reactions, while reflux in THF (65°C) improves coupling efficiency .

- Protecting Groups : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent undesired interactions during functionalization .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

- Validation via Control Experiments : Synthesize and characterize a reference compound without TMS/methyl groups to isolate spectral contributions .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental assignments .

- Solvent Effects : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .

Q. What computational strategies are effective for predicting the compound’s behavior in catalytic or supramolecular systems?

- Molecular Dynamics (MD) Simulations : Study steric interactions between TMS groups and catalytic sites in enzyme-like systems .

- Docking Studies : Assess binding affinities with biological targets (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrophobic interactions with methyl/methoxy groups .

- Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for regioselective reactions .

Q. What methodologies are recommended for evaluating the compound’s potential in pharmaceutical or materials science applications?

- Biological Assays : Test inhibitory activity against enzymes (e.g., acetylcholinesterase) via Ellman’s method, noting enhanced lipophilicity from TMS groups .

- Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen evaluates decomposition thresholds (>200°C typical for silylated aromatics) .

- Crystal Engineering : Co-crystallize with halogenated partners to design porous materials, leveraging TMS for steric control .

Q. How can researchers mitigate challenges in studying the compound’s degradation pathways or byproduct formation?

- LC-MS/MS Monitoring : Track degradation products (e.g., desilylated derivatives) under oxidative (HO) or acidic conditions .

- Isotopic Labeling : Use C-labeled methoxy groups to trace metabolic pathways in biological systems .

- Byproduct Isolation : Employ preparative HPLC to separate and identify minor components, correlating structures with mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.